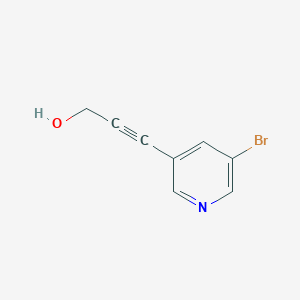

![molecular formula C11H15NO4S B1291046 [2-(Morpholine-4-sulfonyl)phenyl]methanol CAS No. 937796-15-1](/img/structure/B1291046.png)

[2-(Morpholine-4-sulfonyl)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “[2-(Morpholine-4-sulfonyl)phenyl]methanol” is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to various research efforts aimed at creating novel compounds with potential therapeutic applications. The papers provided discuss the synthesis and properties of related compounds, which can offer insights into the synthesis and behavior of “[2-(Morpholine-4-sulfonyl)phenyl]methanol”.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of cyclic sulfonamide precursors and stereoselective intramolecular Heck reactions. For instance, the double reduction of cyclic sulfonamides has been used to synthesize compounds like (4S-phenylpyrrolidin-2R-yl)methanol, which shares a similar sulfonamide moiety to our compound of interest . Additionally, chiral synthesis techniques have been employed to create enantiomerically pure compounds, as seen in the resolution of morpholine derivatives using (+) mandelic acid . These methods could potentially be adapted for the synthesis of “[2-(Morpholine-4-sulfonyl)phenyl]methanol”.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, X-ray crystallography has been used to determine the structure of nickel complexes with sulfonamide ligands . Although the exact structure of “[2-(Morpholine-4-sulfonyl)phenyl]methanol” is not discussed, the techniques and findings from these studies could guide the structural analysis of this compound.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide-containing compounds is highlighted in the synthesis of benzopyran derivatives, where morpholine reacts with cinnamaldehyde . The sulfonamide group is known to influence the reactivity of adjacent functional groups, which is relevant for understanding the chemical behavior of “[2-(Morpholine-4-sulfonyl)phenyl]methanol”.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with sulfonamide groups can be complex, as demonstrated by the synthesis and characterization of palladium 2-sulfobenzoate complexes . These complexes exhibit weak interactions and catalytic properties, which could be relevant when considering the properties of “[2-(Morpholine-4-sulfonyl)phenyl]methanol”. The solubility, stability, and reactivity of this compound would likely be influenced by the morpholine and sulfonamide functional groups.

科学的研究の応用

Organic Synthesis Applications

- Intermediates for Alcoholic Neoflavanoid Compounds : Compounds containing morpholine and phenolic structures have been utilized as intermediates in the synthesis of alcoholic neoflavanoid compounds. For instance, sesamol and other phenols, when reacted with cinnamaldehyde and morpholine in methanol, yield epimeric morpholinyl-phenylbenzopyran derivatives, highlighting the role of morpholine derivatives in complex organic syntheses (Jurd, 1991).

Material Science Applications

- Electrochemical and Aggregation Properties : Novel axially di-substituted silicon phthalocyanines and axially mono-substituted subphthalocyanines, synthesized using derivatives similar to [2-(Morpholine-4-sulfonyl)phenyl]methanol, have been studied for their aggregation behavior and electrochemical properties. These compounds exhibit solubility in various organic solvents and non-aggregated states in studied solvents, making them potential candidates for applications in material sciences (Bıyıklıoğlu, 2015).

Pharmaceutical Chemistry Applications

- Chiral Synthesis of Norepinephrine Reuptake Inhibitors : Derivatives containing morpholine and phenyl groups have been used in the chiral synthesis of potential norepinephrine reuptake inhibitors, demonstrating the significance of such structural motifs in the development of pharmaceutical agents. This involves resolution and transformation processes to obtain specific enantiomers with desired biological activity (Prabhakaran et al., 2004).

Analytical Chemistry Applications

- Detection in Environmental Samples : Morpholinium cations, structurally related to morpholine derivatives, have been extracted and detected in environmental water samples using ion chromatography and solid-phase extraction methods. This underscores the importance of morpholine-based compounds in environmental monitoring and analytical chemistry (Zhang, Yu, & Cai, 2019).

特性

IUPAC Name |

(2-morpholin-4-ylsulfonylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c13-9-10-3-1-2-4-11(10)17(14,15)12-5-7-16-8-6-12/h1-4,13H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQHDNNWBAICEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640475 |

Source

|

| Record name | [2-(Morpholine-4-sulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Morpholine-4-sulfonyl)phenyl]methanol | |

CAS RN |

937796-15-1 |

Source

|

| Record name | 2-(4-Morpholinylsulfonyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Morpholine-4-sulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)